5-(Pyrazin-2-yl)pyridin-2-amine
Overview
Description
5-(Pyrazin-2-yl)pyridin-2-amine is a compound that is part of the pyridine family . Pyridines are important structural motifs found in numerous bioactive molecules . They are used in various fields such as technology, medicine, and agriculture .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular formula of this compound is C8H7N5 . The molecular weight is 173.17 g/mol . The InChI string representation of the molecule isInChI=1S/C8H7N5/c9-8-5-12-7 (4-13-8)6-3-10-1-2-11-6/h1-5H, (H2,9,13)
. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 173.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The topological polar surface area is 77.6 Ų .Scientific Research Applications
Optical Properties and Heterocyclic Systems
5-(Pyrazin-2-yl)pyridin-2-amine derivatives demonstrate interesting optical properties due to their structural features. A study by Palion-Gazda et al. (2019) explored trisheterocyclic systems, including derivatives of 2,6-di(pyrazin-2-yl)pyridine, highlighting their significant thermal, redox, UV-Vis absorption, and emission properties. These properties are crucial for potential applications in materials science and photonics, with particular interest in structure-dependent fluorescence properties in both solution and solid states (Palion-Gazda et al., 2019).
Biocatalytic Applications
The biocatalytic transformation of pyridine derivatives, including this compound, is a growing area of interest. Stankevičiūtė et al. (2016) discussed the use of Burkholderia sp. MAK1 in oxyfunctionalization of pyridine derivatives. This process is promising for the preparation of various pyridinols and pyridin-N-oxides, highlighting the utility of this compound in biotechnological applications and as synthons for pharmaceutical products (Stankevičiūtė et al., 2016).
Catalysis and Chemical Synthesis
This compound and its derivatives have applications in catalysis and synthetic chemistry. Gala et al. (2014) demonstrated their use in the synthesis of azaindoles, highlighting the role of such compounds in facilitating chemical reactions and synthesizing novel structures (Gala et al., 2014).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives, which share a similar structure, interact with their targets in different ways depending on the specific derivative . For instance, some pyrrolopyrazine derivatives have shown more antibacterial, antifungal, and antiviral activities, while others have shown more activity on kinase inhibition .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect various biological pathways due to their wide range of biological activities .
Result of Action
It is known that pyrrolopyrazine derivatives can exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
5-(Pyrazin-2-yl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing biochemical pathways. The interaction between this compound and these enzymes is often characterized by binding to the active site, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific context and target. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical impact .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression profiles. These temporal effects are important for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can induce toxic or adverse effects, including cellular stress and damage. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels. Understanding these dosage effects is critical for evaluating the compound’s therapeutic potential and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of various metabolites by modulating enzyme activity and altering metabolic pathways. For example, it may inhibit or activate key enzymes involved in oxidative stress responses, thereby affecting the overall metabolic balance within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and tissues. The distribution of this compound can influence its biochemical activity and overall impact on cellular function. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting metabolic processes and cellular energy production. The subcellular localization of this compound is crucial for understanding its precise biochemical role .
Properties
IUPAC Name |
5-pyrazin-2-ylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-2-1-7(5-13-9)8-6-11-3-4-12-8/h1-6H,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVJRIXHIPRLSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731381 | |
Record name | 5-(Pyrazin-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827588-90-9 | |
Record name | 5-(Pyrazin-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(pyrazin-2-yl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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